molecular formula C18H15BrN2O3S B12610060 N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-31-4

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12610060
CAS No.: 648899-31-4
M. Wt: 419.3 g/mol
InChI Key: CNQOJYVZDZTVSC-UHFFFAOYSA-N
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Description

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule is characterized by a naphthalene ring system linked to both an acetamide group and a sulfamoyl bridge to a 4-bromophenyl ring. This structure combines features found in bioactive molecules, making it a valuable intermediate. Researchers can utilize this compound in various applications, including as a key synthetic intermediate in the development of new pharmacologically active molecules, particularly in the areas of enzyme inhibition and receptor antagonism studies. Its structural framework is similar to that of sulfonamide-based compounds, which are known for a wide range of biological activities. This product is provided for research and development purposes in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

648899-31-4

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

N-[5-[(4-bromophenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H15BrN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22)

InChI Key

CNQOJYVZDZTVSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Step 1: Formation of Sulfonamide Linkage

    • The synthesis begins with the reaction of naphthalene derivatives with sulfamoyl chlorides in the presence of a base (e.g., triethylamine or sodium hydroxide). This step forms the sulfonamide bond.
  • Step 2: Acetylation

    • Following the formation of the sulfonamide, acetylation is performed using acetic anhydride or acetyl chloride to introduce the acetamide group. This step is crucial for achieving the final structure of N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide.

Reaction Conditions

The reaction conditions can vary, but typical parameters include:

  • Solvents: Common solvents include dichloromethane or ethanol.

  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (up to 60°C) to facilitate the reaction.

  • Catalysts: Acidic catalysts such as sulfuric acid may be used to enhance yields.

Yield and Purity

The yield from these reactions can vary based on conditions but typically ranges from 60% to 85%. Purification methods such as recrystallization or chromatography are often employed to achieve high purity.

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of this compound and a related compound, N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide.

Feature This compound N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide
Molecular Formula C18H15BrN2O3S C15H14BrN2O3S
Molecular Weight 419.3 g/mol 364.3 g/mol
Key Functional Groups Sulfonamide, Acetamide Sulfonamide, Acetamide
Biological Activity Antimicrobial, Antidiabetic Antimicrobial

Recent studies have highlighted the biological activity of this compound, particularly its potential as an antimicrobial and antidiabetic agent. The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial growth and glucose metabolism.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how well this compound fits into enzyme active sites related to bacterial growth inhibition and glucose metabolism. These analyses can elucidate the compound's mechanism of action and guide further experimental validation.

Applications in Drug Development

Given its promising biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting bacterial infections and metabolic disorders.

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Sulfonamide formation4-Bromophenylsulfonyl chloride, Et₃N, DCM68–75
AcetylationAcetic anhydride, pyridine, RT82–88

Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Bromine Replacement : Reacts with amines (e.g., piperazine) in DMF at 80°C to form aryl amine derivatives .

  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Table 2: Substitution Reaction Outcomes

ReactantProductCatalyst/ConditionsYield (%)
PiperazineAryl-piperazine derivativeDMF, 80°C, 12 h63
Phenylboronic acidBiaryl productPd(PPh₃)₄, K₂CO₃, 100°C71

Hydrolysis and Degradation

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage with HCl/EtOH (1:1) at reflux yields the corresponding carboxylic acid .

  • Basic Hydrolysis : NaOH/EtOH (2M) at 60°C produces the deacetylated sulfonamide intermediate .

Table 3: Hydrolysis Kinetics

ConditionProductRate Constant (h⁻¹)
2M NaOH, 60°C5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-amine0.12
6M HCl, refluxNaphthalen-1-ylsulfonic acid0.08

Biological Interactions

The sulfonamide group enables hydrogen bonding with biological targets:

  • Enzyme Inhibition : Binds to α-glucosidase via sulfonamide O···H–N interactions (IC₅₀ = 1.2 μM) .

  • Antimicrobial Activity : Reacts with bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis.

Table 4: Comparative Bioactivity of Analogues

Compoundα-Glucosidase IC₅₀ (μM)Antibacterial MIC (μg/mL)
Target compound1.2 ± 0.312.5 (E. coli)
2-Chloro-N-(4-Cl-phenyl)5.6 ± 0.825.0
N-(4-Me-phenyl) derivative>50>100

Stability and Compatibility

  • Thermal Stability : Decomposes at 210°C (DSC analysis).

  • Photoreactivity : Undergoes photodegradation in UV light (λ = 254 nm) with a half-life of 4.2 h .

Key Findings

  • The bromophenyl group’s electron-withdrawing nature enhances NAS reactivity compared to non-halogenated analogues .

  • Hydrolysis of the acetamide group significantly reduces antimicrobial efficacy, confirming its role in bioactivity .

  • Pd-catalyzed cross-coupling offers a versatile route to diversify the naphthalene core .

Scientific Research Applications

Antimicrobial Activity

The sulfonamide functional group present in N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is crucial for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antidiabetic Properties

Research indicates that compounds containing sulfonamide groups can influence glucose metabolism. This compound's structural similarities to other active compounds suggest potential efficacy in managing diabetes. The compound may interact with enzymes involved in glucose regulation, warranting further investigation into its antidiabetic effects.

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some comparable compounds and their notable features:

Compound NameStructureNotable Features
2-Chloro-N-(4-chlorophenyl)-N-(naphthalen-1-yl)acetamideStructureContains a chloro substituent; potential antimicrobial activity
N-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamideStructureLacks a sulfonamide group; studied for anti-inflammatory properties
2-(2,4-Dichlorophenyl)-N-[3-sulfamoylphenyl]acetamideStructureExhibits similar sulfonamide characteristics; evaluated for antidiabetic effects

These comparisons underscore the distinctiveness of this compound, particularly due to its bromine substitution, which may enhance its biological activity compared to others lacking such modifications.

Future Research Directions

Given the promising preliminary findings regarding the biological activities of this compound, future research should focus on:

  • In Vitro and In Vivo Studies : To validate antimicrobial and antidiabetic efficacy.
  • Molecular Docking Simulations : To predict binding affinities to specific enzymes or receptors relevant to its proposed mechanisms of action.
  • Toxicological Assessments : To ensure safety profiles before advancing to clinical trials.

Mechanism of Action

The mechanism of action of N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

Compound Name Key Structural Differences Biological Activity Reference
N-(4-(N-(naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q) Replaces 4-bromophenyl with naphthalen-1-yl Not explicitly reported; likely modulates solubility and target selectivity due to bulkier aromatic system
N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide Lacks sulfamoyl bridge; naphthalene directly linked to acetamide Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values in micromolar range
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Substitutes bromine with chloro/fluoro groups Exhibits MAO-B inhibition (IC₅₀ = 0.028 mM) and selectivity over MAO-A
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Replaces naphthalene with imidazole-thioether scaffold Antiproliferative activity via tyrosine kinase inhibition (structural similarity suggests potential kinase targets)

Key Observations :

  • The sulfamoyl group in the target compound distinguishes it from simpler acetamide derivatives (e.g., ), enabling stronger hydrogen-bond interactions with enzymes like cholinesterases or monoamine oxidases .

Physicochemical and Crystallographic Properties

  • Bond Lengths and Stability : highlights that N-(4-bromophenyl)acetamide exhibits shorter C–Br bond lengths (1.8907 Å) compared to chloro analogs (1.91 Å), which may enhance molecular stability and packing efficiency. The sulfamoyl group in the target compound likely introduces additional hydrogen bonds (N–H···O), as observed in similar sulfonamide crystals .
  • Crystal Packing : Derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)acetamide () form layered structures via π-π stacking of aromatic rings. The naphthalene core in the target compound may promote similar interactions, while the bromophenyl group could introduce steric effects that alter solubility .

Biological Activity

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a sulfonamide derivative with notable biological properties, particularly in antimicrobial and antidiabetic activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H15_{15}BrN2_2O3_3S
  • Molar Mass : Approximately 419.29 g/mol
  • CAS Number : 213764-20-6

The structure features a naphthalene moiety linked to a sulfamoyl group, which is further substituted with a 4-bromophenyl group. This unique arrangement is crucial for its biological activity, particularly due to the presence of the sulfonamide functional group, which is known for its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Sulfonamide Linkage : Reaction of naphthalene derivatives with sulfamoyl chlorides in the presence of bases.
  • Acetylation : The final product is obtained through acetylation processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds containing sulfonamide groups are well-documented for their ability to inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis. Preliminary studies suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeNotable Features
This compoundAntimicrobialExhibits significant inhibition against bacterial strains
2-Chloro-N-(4-chlorophenyl)-N-(naphthalen-1-yl)acetamideAntimicrobialContains a chloro substituent; potential antimicrobial activity
2-(2,4-Dichlorophenyl)-N-[3-sulfamoylphenyl]acetamideAntidiabeticEvaluated for antidiabetic effects

Antidiabetic Activity

Research indicates that this compound may also influence glucose metabolism. The sulfonamide group is thought to play a role in modulating insulin sensitivity and glucose uptake in cells. Molecular docking studies have suggested potential binding interactions with enzymes involved in glucose metabolism, which could lead to therapeutic applications in diabetes management.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The sulfonamide group inhibits specific enzymes critical for bacterial survival.
  • Its structural similarity to other known antidiabetic agents suggests it may enhance insulin signaling pathways.

Comparative Studies

Comparative analysis with structurally similar compounds reveals that the bromine substitution in this compound may enhance its biological activity compared to other derivatives lacking such modifications. For instance, compounds like N-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamide do not possess the sulfonamide functionality and exhibit different pharmacological profiles.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into potential applications:

  • Antimicrobial Screening : In vitro tests have shown promising results against various bacterial strains using turbidimetric methods.
  • Anticancer Activity : Related compounds have demonstrated activity against cancer cell lines, indicating a broader therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide?

  • Methodological Answer : A standard approach involves reacting naphthalen-1-ylacetyl chloride with 4-bromophenylsulfonamide in dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K). The reaction mixture is stirred for ~3 hours, followed by extraction and purification via slow evaporation from toluene to yield single crystals suitable for X-ray analysis . This method ensures controlled amide bond formation and minimizes side reactions.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:

  • X-ray Crystallography : Determines molecular conformation, dihedral angles (e.g., 60.5° between naphthalene and substituted benzene rings), and hydrogen-bonding networks (N–H···O interactions) critical for stability .
  • NMR/IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹) and aromatic proton environments .
  • Elemental Analysis : Confirms purity and stoichiometry .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s stability and reactivity?

  • Methodological Answer : Crystal packing analysis reveals intermolecular N–H···O hydrogen bonds (e.g., N–H···O distance ~2.08 Å) and π-π stacking interactions between naphthalene and bromophenyl rings. These interactions stabilize the lattice and may influence solubility and melting points (e.g., observed melting point: 421 K). Dihedral angles between aromatic systems (e.g., 60.5°) suggest limited conjugation, which could affect electronic properties and binding affinity in biological assays .

Q. How can researchers resolve contradictions in reported biological or physicochemical data for this compound?

  • Methodological Answer :

  • Comparative Crystallography : Replicate synthesis and crystallize the compound under varying conditions (e.g., solvent polarity, temperature) to assess structural consistency .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict electronic properties and compare with experimental data (e.g., bond lengths, angles) .
  • Batch Reproducibility : Validate results across independent labs using standardized protocols (e.g., triethylamine as a base, dichloromethane solvent) .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
  • Sulfonamide Linker Adjustment : Introduce heterocyclic spacers (e.g., triazoles, pyrazoles) to enhance hydrogen-bonding capacity, as demonstrated in related sulfonamide-triazole hybrids .
  • Bioisosteric Replacement : Substitute the naphthalene core with bicyclic systems (e.g., quinoline) to evaluate steric and pharmacokinetic effects .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Use anhydrous conditions and stoichiometric control to prevent hydrolysis of the sulfonamide intermediate .
  • Crystallization Solvents : Toluene or dichloromethane/hexane mixtures yield high-quality single crystals for diffraction studies .
  • Biological Assay Design : Prioritize targets with sulfonamide-binding domains (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .

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